Cas no 2034398-38-2 (1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea)

1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea structure
2034398-38-2 structure
Product Name:1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea
CAS No:2034398-38-2
MF:C17H15ClN2O3S
MW:362.830601930618
CID:6428986
PubChem ID:92110494
Update Time:2025-07-15

1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea
    • 1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea
    • F6506-1009
    • 1-(2-chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
    • 1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea
    • AKOS026692020
    • 2034398-38-2
    • Inchi: 1S/C17H15ClN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-9-24-10-12)15-6-3-8-23-15/h1-10,22H,11H2,(H2,19,20,21)
    • InChI Key: NADDREKHIJYFSQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(NCC(C1=CC=CO1)(C1=CSC=C1)O)=O

Computed Properties

  • Exact Mass: 362.0491912g/mol
  • Monoisotopic Mass: 362.0491912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 103Ų

1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea Pricemore >>

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1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea Related Literature

Additional information on 1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea

Introduction to 1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea (CAS No. 2034398-38-2)

1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2034398-38-2, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of multiple heterocyclic rings, including chlorophenyl, furan, and thiophene moieties, contributes to its intricate chemical profile and suggests a wide range of possible interactions with biological targets.

The synthesis of 1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the hydroxy group and the ethylurea moiety enhances the compound's solubility and bioavailability, making it a candidate for further pharmacokinetic studies. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired framework efficiently.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing fused heterocyclic systems. The combination of chlorophenyl, furan, and thiophene in 1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea suggests potential applications in areas such as anti-inflammatory, antimicrobial, and anticancer therapies. Preliminary computational studies have indicated that this compound may exhibit favorable binding affinities to certain enzymes and receptors, which are critical for modulating biological pathways.

One of the most compelling aspects of this compound is its structural diversity, which allows for extensive structural modifications to optimize its biological activity. Researchers have been exploring derivatives of 1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea to enhance its efficacy while minimizing potential side effects. For instance, modifications to the hydroxy group or the ethylurea moiety have shown promise in improving metabolic stability and target specificity.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel bioactive compounds. Predictive models have been developed to assess the potential pharmacological properties of 1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea, providing insights into its mechanism of action. These computational tools have helped researchers prioritize compounds for experimental validation, streamlining the drug development pipeline.

Recent experimental studies have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes involved in inflammatory responses. The presence of the chlorophenyl group appears to play a crucial role in modulating enzyme activity by interacting with specific binding pockets. Additionally, the furan and thiophene rings contribute to the compound's ability to disrupt pathological signaling pathways, making it a valuable candidate for therapeutic intervention.

The synthesis and characterization of 1-(2-chlorophenyl)-3-2-(furan-2-y l)- ize its potential applications in treating various diseases. Further research is needed to fully elucidate its pharmacological profile and explore its suitability for clinical translation.

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